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molecular formula C9H9BrO2 B093826 2-(3-Bromophenyl)-1,3-dioxolane CAS No. 17789-14-9

2-(3-Bromophenyl)-1,3-dioxolane

Cat. No. B093826
M. Wt: 229.07 g/mol
InChI Key: VYPYKCPWNPPBBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932272B2

Procedure details

3-Bromobenzaldehyde (4.00 g, 21.6 mmol), ethane-1,2-diol (6.03 mL, 108 mmol) and toluene-4-sulfonic acid monohydrate (186 mg, 1.08 mmol) were dissolved in toluene (80 mL), and the solution was stirred under reflux for 4 hours. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine, and the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (4.79 g, 20.9 mmol, 97%) was obtained as a colorless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH2:10](O)[CH2:11][OH:12].C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]2[O:12][CH2:11][CH2:10][O:6]2)[CH:7]=[CH:8][CH:9]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=CC1
Name
Quantity
6.03 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
186 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
which was then extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1OCCO1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.9 mmol
AMOUNT: MASS 4.79 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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